molecular formula C5H5FN2 B12280622 2-Fluoro-5-methylpyrazine

2-Fluoro-5-methylpyrazine

Cat. No.: B12280622
M. Wt: 112.10 g/mol
InChI Key: FOCFMCMBEIUYHX-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-pyrazine is an organic compound with the molecular formula C5H5FN2. It belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the pyrazine ring. Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-methyl-pyrazine typically involves the fluorination of 5-methyl-pyrazine. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of 2-fluoro-5-methyl-pyrazine may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and can be more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-methyl-pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazine derivative .

Scientific Research Applications

2-Fluoro-5-methyl-pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-5-methyl-pyrazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their activity. The fluorine atom can enhance the compound’s binding affinity to its target, making it more effective in its intended application .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-5-methyl-pyrazine is unique due to the specific positioning of the fluorine and methyl groups on the pyrazine ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C5H5FN2

Molecular Weight

112.10 g/mol

IUPAC Name

2-fluoro-5-methylpyrazine

InChI

InChI=1S/C5H5FN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3

InChI Key

FOCFMCMBEIUYHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)F

Origin of Product

United States

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